Benzyl bis(2-hydroxyethyl)carbamate
Overview
Description
“Benzyl bis(2-hydroxyethyl)carbamate” is an organic compound . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The compound can be produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl group is removable with Lewis acids .
Molecular Structure Analysis
The molecular formula of “Benzyl bis(2-hydroxyethyl)carbamate” is C12H17NO4 . Its average mass is 239.268 Da .
Chemical Reactions Analysis
“Benzyl bis(2-hydroxyethyl)carbamate” is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl group is removable with Lewis acids .
Physical And Chemical Properties Analysis
“Benzyl bis(2-hydroxyethyl)carbamate” is a white solid . It is soluble in organic solvents and moderately soluble in water . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 420.6±35.0 °C at 760 mmHg, and a flash point of 208.2±25.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .
Scientific Research Applications
- Benzyl bis(2-hydroxyethyl)carbamate exhibits antioxidant activity due to its hydroxyl groups. It can scavenge free radicals and protect cells from oxidative stress. Researchers explore its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
- As a carbamate derivative, this compound has attracted interest in drug delivery systems. Its hydrophilic and hydrophobic features allow it to encapsulate hydrophobic drugs and enhance their solubility. Scientists investigate its use in targeted drug delivery, improving therapeutic efficacy while minimizing side effects .
- Benzyl bis(2-hydroxyethyl)carbamate can serve as a monomer or cross-linker in polymer synthesis. Its hydroxyl groups participate in polymerization reactions, leading to the formation of functional materials. Researchers explore its role in creating biocompatible polymers, hydrogels, and drug-releasing matrices .
- Due to its UV-absorbing properties, this compound finds application as a photostabilizer in sunscreens and cosmetics. It helps prevent degradation of active ingredients caused by exposure to sunlight. Scientists study its effectiveness in enhancing product stability and UV protection .
- Benzyl bis(2-hydroxyethyl)carbamate acts as a corrosion inhibitor for metals. It forms a protective layer on metal surfaces, reducing their susceptibility to corrosion. Researchers investigate its use in coatings, paints, and metal preservation .
- Some studies suggest that this compound possesses antimicrobial properties. Researchers explore its potential as an eco-friendly biocide in water treatment, wood preservation, and textile applications .
Antioxidant Properties
Biomedical Applications
Polymer Chemistry
Photostabilizers in Cosmetics and Sunscreens
Corrosion Inhibition
Biocidal Activity
Safety And Hazards
“Benzyl bis(2-hydroxyethyl)carbamate” is harmful if swallowed and may cause respiratory irritation . It is advisable to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
benzyl N,N-bis(2-hydroxyethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-8-6-13(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMILQCFDHNPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl bis(2-hydroxyethyl)carbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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